molecular formula C21H23N3O5S2 B2559117 ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899725-66-7

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2559117
CAS No.: 899725-66-7
M. Wt: 461.55
InChI Key: MOBNDMQXLRWGKV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides .


Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O4S2 . Its average mass is 342.434 Da and its monoisotopic mass is 342.070801 Da .

Scientific Research Applications

Chemical Synthesis and Applications

  • Heterocyclic Compound Synthesis : Research has demonstrated the versatility of related compounds in synthesizing various heterocycles, which are crucial in medicinal chemistry for their biological activities. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, showcasing the chemical's utility in developing agricultural chemicals (Fadda et al., 2017).

  • Functional Materials Development : Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups, obtained through sol–gel methods involving similar chemical structures, have shown significant potential as adsorbents for volatile organic compounds. This underscores the utility of such compounds in environmental remediation and the development of materials for capturing organic contaminants (Da̧browski et al., 2007).

Biological Activities

  • Anti-Juvenile Hormone Agents : Compounds with structural similarities have been explored as anti-juvenile hormone agents, indicating potential applications in pest management. For example, ethyl 4-(2-benzylhexyloxy)benzoate has been studied for its ability to induce precocious metamorphosis in Bombyx mori by inhibiting juvenile hormone synthesis, revealing insights into how similar compounds could regulate hormonal activities in insects (Kaneko et al., 2011).

  • Antimicrobial and Anticancer Potential : The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the compound's relevance in pharmaceutical research. Such studies pave the way for developing new drugs with antimicrobial and possibly anticancer properties (Desai et al., 2007).

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-13-24-17-11-7-8-12-18(17)31(27,28)23-21(24)30-14-19(25)22-16-10-6-5-9-15(16)20(26)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNDMQXLRWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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